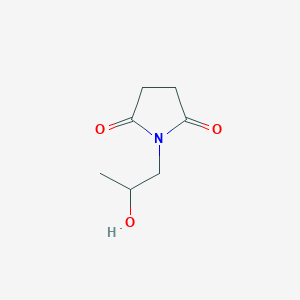

1-(2-Hydroxypropyl)pyrrolidine-2,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxypropyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-5(9)4-8-6(10)2-3-7(8)11/h5,9H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUNDVBLFQBMTKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C(=O)CCC1=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10547491 | |

| Record name | 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10547491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87730-42-5 | |

| Record name | 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10547491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 2 Hydroxypropyl Pyrrolidine 2,5 Dione and Its Analogues

Chemo- and Regioselective Synthesis of the Pyrrolidine-2,5-dione Core

The construction of the pyrrolidine-2,5-dione ring with high chemo- and regioselectivity is crucial for creating functionalized derivatives. Modern synthetic strategies often employ cycloaddition reactions or catalyzed additions to unsaturated precursors to achieve this control.

For instance, 1,3-dipolar cycloadditions between chiral nitrones and N-substituted maleimides have been shown to produce enantiopure spiro-fused pyrrolidine-2,5-dione heterocycles with high diastereoselectivity. nih.gov Another powerful technique is the N-heterocyclic carbene (NHC)-catalyzed intermolecular Stetter reaction, which couples aromatic aldehydes with N-substituted itaconimides to form succinimide (B58015) derivatives featuring 1,4- and 1,5-dicarbonyl structures. nih.govacs.org This method provides a novel route to the succinimide core by leveraging the reactivity of the exocyclic double bond of itaconimides, as opposed to the more common strategies involving maleimides. acs.org

The most direct and widely used method for forming the N-substituted pyrrolidine-2,5-dione ring is the condensation of a primary amine with succinic anhydride (B1165640), followed by a cyclodehydration step. mdpi.com This two-step process begins with the ring-opening of succinic anhydride by the amine to form an intermediate succinamic acid (an amido acid). mdpi.combeilstein-archives.org The subsequent cyclization to the imide can be achieved through several methods, each with distinct advantages and conditions.

Thermal imidization, which involves heating the intermediate amido acid, is a straightforward approach but can sometimes lead to side-product formation due to partial thermal degradation. mdpi.combeilstein-archives.org Chemical dehydrating agents are often preferred for their milder conditions and higher yields. Acetic anhydride is commonly used, though it can cause unwanted side reactions like acetylation if other sensitive functional groups are present. mdpi.combeilstein-archives.org An alternative is the use of polyphosphate ester (PPE), which serves as a mild and effective reagent for the cyclo-dehydration reaction. researchgate.net A particularly green and simple method involves performing the entire reaction in hot water (100 °C) without any added catalyst or organic solvent, which directly yields the N-substituted succinimide from the primary amine and succinic acid. researchgate.net

| Cyclization Method | Reagents/Conditions | Key Features | Reference |

|---|---|---|---|

| Thermal Cyclization | Heating (~120 °C) | Simple, but potential for thermal degradation of intermediate. | mdpi.combeilstein-archives.org |

| Chemical Dehydration | Acetic Anhydride | Common method, but can lead to side acetylation. | mdpi.combeilstein-archives.org |

| Chemical Dehydration | Polyphosphate Ester (PPE) in Chloroform | Mild conditions, suitable for less thermally stable compounds. | researchgate.net |

| Green Synthesis | Hot Water (100 °C) | Catalyst-free and solvent-free (organic); environmentally friendly. | researchgate.net |

The introduction of the chiral 2-hydroxypropyl group onto the succinimide nitrogen is most effectively achieved through a substrate-controlled stereoselective synthesis. This strategy relies on the use of an enantiomerically pure starting material rather than the creation of the stereocenter during the reaction sequence.

Specifically, the synthesis of a single enantiomer of 1-(2-hydroxypropyl)pyrrolidine-2,5-dione is accomplished by starting with either (R)-1-amino-2-propanol or (S)-1-amino-2-propanol. The chosen chiral amine is reacted with succinic anhydride in a suitable solvent. mdpi.comwikipedia.org This reaction proceeds via the standard mechanism where the primary amine acts as a nucleophile, opening the anhydride ring to form the corresponding chiral N-(2-hydroxypropyl)succinamic acid intermediate. Subsequent intramolecular cyclization, typically induced by heating or a dehydrating agent, yields the final product, this compound, with the stereochemistry of the hydroxypropyl side chain preserved from the initial chiral amine. This approach ensures that the stereocenter is established with high fidelity, directly translating the chirality of the precursor to the final molecule.

Functional Group Interconversions and Derivatization Strategies of this compound

Once synthesized, this compound can undergo further chemical modifications at either the hydroxyl group or the dione (B5365651) ring system, allowing for the creation of a diverse library of analogues.

A significant functional group interconversion involving the succinimide ring is its opening by nucleophiles. For example, the reaction of N-substituted succinimides with an aqueous solution of hydroxylamine (B1172632) leads to the opening of the five-membered imide ring to produce N-hydroxybutaneamide derivatives, which are a class of hydroxamic acids. mdpi.combohrium.com This reaction provides a novel, two-step pathway to hydroxamic acids from primary amines via the succinimide intermediate. beilstein-archives.orgresearchgate.net

The secondary hydroxyl group on the propyl side chain is a prime site for derivatization. Standard reactions for alcohols can be applied to introduce new functional groups, thereby altering the molecule's physical and biological properties. For instance, the hydroxyl group can undergo esterification with acyl chlorides or carboxylic anhydrides in the presence of a base to form the corresponding esters. Alternatively, etherification can be achieved by treating the molecule with an alkyl halide under basic conditions (Williamson ether synthesis) to yield various ethers.

A specific example of such a modification is seen in related N-hydroxyalkyl imide systems. In one study, N-(hydroxyethyl)-maleimide was condensed with epichlorohydrin, demonstrating that the hydroxyl group can act as a nucleophile to open an epoxide ring, thereby attaching a larger, functionalized chain to the nitrogen substituent. nih.gov This strategy can be directly applied to this compound to create more complex alkanolamine derivatives. nih.gov

The reactivity and properties of the pyrrolidine-2,5-dione scaffold are significantly influenced by the nature and position of substituents on both the heterocyclic ring and the N-substituent. nih.gov Structure-activity relationship (SAR) analyses of related compounds have shown that substituents at the C3 position of the pyrrolidine-2,5-dione ring strongly affect biological activity. nih.gov For example, in a series of anticonvulsant agents, derivatives with bulky, non-aromatic groups like isopropyl or sec-butyl at the C3 position showed different activity profiles compared to those with smaller methyl groups or no substitution. nih.gov

The electronic nature of substituents also plays a critical role. In a study of pyrrolidine-2,3-diones, the presence of an electron-withdrawing nitro group on the N-phenyl substituent was found to enhance inhibitory activity against inducible nitric oxide synthase (iNOS), possibly by optimizing hydrogen bonding interactions. researchgate.net For the parent pyrrolidine (B122466) ring, substituents at the C2 position have been shown to modulate the basicity of the nitrogen atom. nih.gov These findings indicate that both steric and electronic effects of substituents must be considered when designing reaction pathways, as they can influence the nucleophilicity and electrophilicity of different parts of the molecule, thereby directing the outcome of further derivatization or ring-opening reactions.

| Substituent Position | Type of Substituent | Observed Effect | Reference |

|---|---|---|---|

| C3 of Pyrrolidine-2,5-dione | Bulky Alkyl (e.g., isopropyl, benzhydryl) | Influences anticonvulsant activity profile (scPTZ test). | nih.gov |

| C3 of Pyrrolidine-2,5-dione | Small Alkyl (e.g., methyl) | Influences anticonvulsant activity profile (MES test). | nih.gov |

| N-Aryl of Pyrrolidine-2,3-dione | Electron-withdrawing (e.g., -NO₂) | Enhances biological inhibition activity. | researchgate.net |

| C2 of Pyrrolidine | Charged Substituents | Strongly affects the basicity of the ring nitrogen. | nih.gov |

Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental footprint. The synthesis of the pyrrolidine-2,5-dione core and its analogues has benefited significantly from such approaches.

Organocatalysis offers a metal-free alternative for constructing the succinimide ring. N-Heterocyclic carbenes (NHCs) have been successfully employed to catalyze the Stetter reaction between N-substituted itaconimides and aldehydes, providing access to highly functionalized succinimide products. nih.govresearchgate.net Another organocatalytic method involves the Michael addition of ketones to N-substituted maleimides, facilitated by a self-assembled three-component system. ebi.ac.uk

Transition metal catalysis provides powerful and highly selective routes. A notable example is the rhodium-catalyzed asymmetric transfer hydrogenation (ATH) of maleimide (B117702) derivatives. nih.gov This dynamic kinetic resolution strategy is stereodivergent, meaning that by carefully controlling the reaction conditions (e.g., the base used), it is possible to selectively synthesize either the syn- or anti- diastereomer of a 3,4-disubstituted succinimide with excellent enantioselectivity and diastereoselectivity. nih.gov Such catalytic methods are invaluable for creating complex, chiral succinimide structures from simple starting materials in a single step. nih.gov

Organocatalysis in Pyrrolidine-2,5-dione Formation

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for the synthesis of heterocyclic compounds like pyrrolidine-2,5-diones (also known as succinimides). mdpi.comnih.gov These methods offer an alternative to traditional metal-based catalysts, often providing high yields and stereoselectivity under mild reaction conditions.

Key organocatalytic strategies for constructing the succinimide scaffold include the Michael addition and the Stetter reaction.

Michael Addition: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a cornerstone of C-C bond formation. In the synthesis of succinimide derivatives, organocatalysts are used to facilitate the Michael addition of various ketones to N-substituted maleimides. nih.govscilit.net For instance, research has demonstrated the use of a self-assembled three-component system as an organocatalyst for the Michael addition of ketones to N-substituted maleimides, yielding a variety of alkyl and aryl carbonyl derivatives of pyrrolidine-2,5-dione. scilit.netijcps.org Amino acids, such as L-isoleucine, in the presence of a base like potassium hydroxide (B78521) (KOH), can also catalyze this transformation by forming a nucleophilic enamine species from the ketone, which then attacks the maleimide. nih.gov

Stetter Reaction: The N-heterocyclic carbene (NHC)-catalyzed Stetter reaction provides an elegant method for forming 1,4-dicarbonyl compounds, which are precursors to the succinimide ring. researchgate.netqu.edu.qa In this reaction, an aldehyde is converted into an acyl anion equivalent by the NHC catalyst. This acyl anion then undergoes a conjugate addition to a Michael acceptor. qu.edu.qa Researchers have successfully developed an intermolecular Stetter reaction between aromatic aldehydes and N-substituted itaconimides, catalyzed by an NHC, to produce valuable succinimide derivatives in good to excellent yields. researchgate.netqu.edu.qa This approach highlights the versatility of NHCs in constructing complex heterocyclic frameworks from simple starting materials. qu.edu.qa

| Organocatalytic Method | Catalyst Example | Reactants | Product Type | Reference |

|---|---|---|---|---|

| Michael Addition | L-isoleucine / KOH | Cyclic/Acyclic Ketones + N-Aryl Maleimides | 3-Substituted Pyrrolidine-2,5-diones | nih.gov |

| Michael Addition | Self-assembled three-component system | Ketones + N-Substituted Maleimides | Cycloalkyl/Alkyl/Aryl Carbonyl Pyrrolidine-2,5-diones | scilit.netijcps.org |

| Stetter Reaction | N-Heterocyclic Carbene (NHC) | Aromatic Aldehydes + N-Substituted Itaconimides | 4-Acyl-3-aryl-pyrrolidine-2,5-diones | researchgate.netqu.edu.qa |

Metal-Catalyzed Transformations for Hydroxypropyl Introduction

The introduction of the 2-hydroxypropyl side chain onto the nitrogen atom of the pyrrolidine-2,5-dione ring is typically achieved via N-alkylation with a suitable three-carbon electrophile, most commonly propylene (B89431) oxide. Metal catalysts, particularly those based on Lewis acidic metals, can play a crucial role in this transformation.

While direct, specific examples for the metal-catalyzed synthesis of this compound are not extensively documented in dedicated studies, the underlying principle relies on well-established Lewis acid catalysis. nih.govmdpi.com A transition metal complex can function as a Lewis acid, coordinating to the oxygen atom of the propylene oxide ring. mdpi.com This coordination polarizes the C-O bonds of the epoxide, rendering the ring more susceptible to nucleophilic attack.

The nitrogen atom of the succinimide acts as the nucleophile, attacking one of the electrophilic carbon atoms of the activated epoxide ring. This ring-opening attack results in the formation of a new carbon-nitrogen bond, attaching the hydroxypropyl group to the succinimide core. The regioselectivity of the attack (at C1 or C2 of the propylene oxide) determines the final product structure, with attack at the less sterically hindered carbon typically being favored, leading to the desired 2-hydroxypropyl substituent.

Various transition metals have been employed in catalysis for the synthesis of N-heterocycles through different mechanisms, including activating nitriles or facilitating cyclizations, underscoring their broad utility in forming C-N bonds. mdpi.comrsc.orgnih.gov

| Catalyst Type | Proposed Role | Reactants | Key Transformation | Reference |

|---|---|---|---|---|

| Lewis Acidic Metal Complex (e.g., based on Al, Ti, Zn) | Activation of Epoxide Ring | Pyrrolidine-2,5-dione + Propylene Oxide | Nucleophilic Ring-Opening | nih.govmdpi.com |

| Tantalum (TaCl₅) Catalyst | Lewis Acid for Amide/Imide Formation | Anhydrides + Amines | Imide Ring Formation | mdpi.com |

| Palladium (Pd) Catalysts | C-N Bond Formation via Cyclization | Various unsaturated precursors | General N-Heterocycle Synthesis | nih.gov |

Green Chemistry Principles in this compound Synthesis

Green chemistry principles are increasingly guiding the development of synthetic routes to minimize environmental impact. For the synthesis of this compound, this involves utilizing safer reagents, improving atom economy, and reducing waste.

A significant advancement in the green N-alkylation of heterocycles involves the use of propylene carbonate (PC). PC is considered a green solvent and can also function as an alkylating agent, providing the 2-hydroxypropyl group directly. This method offers a sustainable alternative to traditional alkylations that often rely on genotoxic reagents like alkyl halides. The reaction can be performed under neat (solvent-free) conditions, further enhancing its environmental credentials by eliminating solvent waste. The byproducts of this reaction are typically water and carbon dioxide, which are environmentally benign.

For the formation of the succinimide ring itself, green methods have also been developed. One such approach is a one-pot synthesis using succinic anhydride, an amine, and zinc powder in acetic acid. researchgate.net This method is cost-effective, uses readily available and inexpensive reagents, and proceeds under mild conditions, representing a more sustainable alternative to multi-step procedures that may require high temperatures or harsh dehydrating agents. researchgate.net

Another green principle is atom economy, which is maximized in reactions where most of the atoms from the reactants are incorporated into the final product. The dehydrogenative coupling of diols and amines catalyzed by a manganese pincer complex to form cyclic imides is an excellent example, as it produces only hydrogen gas as a byproduct.

| Green Chemistry Approach | Synthetic Step | Key Reagent/Catalyst | Advantages | Reference |

|---|---|---|---|---|

| Green Solvent and Reagent | Hydroxypropyl Introduction | Propylene Carbonate (PC) | Avoids genotoxic reagents; neat conditions; benign byproducts (H₂O, CO₂). | |

| One-Pot Synthesis | Pyrrolidine-2,5-dione Formation | Zinc powder / Acetic acid | Cost-effective; mild conditions; uses inexpensive reagents. | researchgate.net |

| Atom Economy | Pyrrolidine-2,5-dione Formation | Manganese Pincer Complex | Environmentally benign; H₂ is the only byproduct. |

Theoretical and Computational Investigations of 1 2 Hydroxypropyl Pyrrolidine 2,5 Dione

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical methods are employed to model the electronic structure of a molecule, which governs its stability, geometry, and reactivity. These calculations provide a static, time-independent picture of the molecule's properties.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. plos.orgresearchgate.net It is particularly effective for determining the preferred three-dimensional arrangements of a molecule, known as its conformations. The conformational preferences of a molecule are crucial as they can significantly influence its physical properties and biological activity.

For 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione, the primary source of conformational flexibility arises from the rotation around the single bonds in the 2-hydroxypropyl side chain. DFT calculations can be used to explore the potential energy surface associated with these rotations. By systematically rotating the dihedral angles of the side chain and calculating the corresponding energy of each resulting structure, a conformational map can be generated. The structures that correspond to energy minima on this surface represent the most stable conformers.

Studies on similar cyclic compounds have demonstrated that DFT, often using functionals like B3LYP with basis sets such as 6-31G(d) or higher, can accurately predict the relative stabilities of different conformers. plos.orgresearchgate.net For this compound, these calculations would likely reveal that intramolecular hydrogen bonding between the hydroxyl group of the side chain and a carbonyl oxygen of the pyrrolidine-2,5-dione ring plays a significant role in stabilizing certain conformations.

Table 1: Hypothetical DFT-Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) | Key Feature |

| A | ~60° | 0.00 | Intramolecular H-bond to C5=O |

| B | ~180° | 1.52 | Extended side chain, no H-bond |

| C | ~-60° | 0.45 | Intramolecular H-bond to C2=O |

Note: This table is illustrative, based on principles of conformational analysis. Actual values would require specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals are critical indicators of a molecule's chemical behavior.

HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons and acts as an electron donor in chemical reactions. Regions of the molecule with a high HOMO density are susceptible to electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that is empty of electrons and can act as an electron acceptor. Regions with high LUMO density are prone to nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For this compound, FMO analysis performed using DFT data would likely show that the HOMO is distributed around the pyrrolidine (B122466) ring, while the LUMO is concentrated on the electron-withdrawing carbonyl groups. This suggests that the carbonyl carbons are the primary sites for nucleophilic attack, a key step in many reactions involving succinimide (B58015) derivatives.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

| Parameter | Predicted Value | Implication |

| HOMO Energy | ~ -7.5 eV | Indicates electron-donating capability |

| LUMO Energy | ~ -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | ~ 6.3 eV | Suggests high kinetic stability |

| Primary HOMO Location | Pyrrolidine Ring Nitrogen and adjacent carbons | Site for electrophilic interaction |

| Primary LUMO Location | Carbonyl Carbons (C2 and C5) | Sites for nucleophilic attack |

Note: This table is illustrative. Actual values would be derived from specific quantum chemical calculations.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While quantum chemical methods provide a static view, Molecular Dynamics (MD) simulations offer a dynamic perspective of molecular behavior. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how a molecule's conformation changes over time in a simulated environment, such as in a solvent like water. nih.gov This exploration of all accessible conformations and the transitions between them is known as mapping the conformational landscape. nih.govbiorxiv.org

For this compound, an MD simulation would typically start with an energy-minimized structure obtained from DFT calculations. This structure would be placed in a simulation box filled with explicit solvent molecules (e.g., water) and ions to mimic physiological conditions. Over the course of the simulation (ranging from nanoseconds to microseconds), the trajectory of each atom is tracked.

Analysis of the MD trajectory can reveal:

The full range of accessible conformations, including transient states not identified by static methods.

The flexibility of different parts of the molecule, such as the hydroxypropyl side chain versus the rigid pyrrolidine ring.

The dynamics of intramolecular hydrogen bonds and their persistence over time.

The interaction of the solute molecule with the surrounding solvent molecules.

This information is invaluable for understanding how the molecule might behave in a biological system and how its shape might adapt upon interacting with a target protein. mdpi.com

Table 3: Typical Parameters for an MD Simulation of this compound

| Parameter | Typical Setting | Purpose |

| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy function for all atoms |

| Solvent Model | TIP3P, SPC/E | Explicitly models the aqueous environment |

| Simulation Time | 100 ns - 1 µs | Duration of the simulation to ensure adequate sampling |

| Temperature | 300 K | Simulates physiological temperature |

| Pressure | 1 bar | Simulates atmospheric pressure |

| Time Step | 2 fs | The interval between calculation steps |

In Silico Prediction of Potential Biological Interactions (Excluding Clinical Human Data)

Computational methods are extensively used in preclinical drug discovery to predict and analyze how a small molecule might interact with biological targets. ebi.ac.uk These in silico techniques help prioritize compounds for synthesis and experimental testing.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov The goal is to find the binding mode with the lowest free energy, which corresponds to the most stable and likely binding pose. The strength of the interaction is often estimated by a scoring function, which provides a numerical value (e.g., a docking score in kcal/mol).

For this compound, docking studies would be performed against various protein targets known to be modulated by related succinimide derivatives. Based on published research, potential preclinical targets could include enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). ebi.ac.uknih.gov The docking process would involve:

Obtaining the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB).

Preparing the protein structure by adding hydrogen atoms and assigning charges.

Generating a 3D conformation of this compound.

Using a docking program (e.g., AutoDock, Glide) to systematically place the ligand into the active site of the protein and score the resulting poses.

The results would highlight key interactions, such as hydrogen bonds between the ligand's hydroxyl or carbonyl groups and amino acid residues in the protein's active site.

Table 4: Hypothetical Docking Results for this compound against Inflammatory Targets

| Protein Target (PDB ID) | Docking Score (kcal/mol) | Predicted Key Interactions |

| Cyclooxygenase-2 (COX-2) | -7.8 | H-bond from -OH to Ser530; H-bond from C=O to Arg120 |

| 5-Lipoxygenase (5-LOX) | -6.9 | H-bond from -OH to His372; Hydrophobic interaction with Leu368 |

| Tumor Necrosis Factor-α (TNF-α) | -5.4 | H-bond from C=O to Gln61 |

Note: This table is for illustrative purposes. Actual results depend on the specific software, force fields, and protein structures used.

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.govmdpi.com These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

A pharmacophore model for this compound can be generated based on its chemical structure. This model would define the spatial arrangement of its key functional groups. The primary features would be:

One Hydrogen Bond Donor (the hydroxyl group).

Two Hydrogen Bond Acceptors (the two carbonyl oxygens).

One Hydrophobic/Aliphatic feature (the propyl and pyrrolidine backbone).

Once a pharmacophore model is created, it can be used for virtual screening. nih.govfip.org In this process, the model is used as a 3D query to search large databases of chemical compounds (e.g., ZINC, Enamine) to identify other molecules that match the defined pharmacophoric features. researchgate.net This allows for the rapid identification of structurally diverse compounds that have a high probability of binding to the same target, serving as a powerful tool in the discovery of new lead compounds. fip.org

Table 5: Key Pharmacophoric Features of this compound

| Feature Type | Location on Molecule | Role in Binding |

| Hydrogen Bond Donor (HBD) | Hydroxyl (-OH) group | Forms H-bonds with acceptor groups on a target (e.g., Asp, Glu, backbone C=O) |

| Hydrogen Bond Acceptor (HBA) | Carbonyl (C=O) oxygens | Forms H-bonds with donor groups on a target (e.g., Arg, Lys, Ser, backbone N-H) |

| Hydrophobic (HY) | Propyl chain and ring CH2 groups | Engages in van der Waals interactions with nonpolar pockets in a target |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry has emerged as a powerful tool for investigating the intricacies of chemical reactions, offering insights into transient structures and energetic landscapes that are often difficult to probe experimentally. For derivatives of pyrrolidine-2,5-dione, theoretical studies provide a molecular-level understanding of their formation, reactivity, and interaction with other molecules. While specific computational studies detailing the reaction mechanism of this compound are not extensively available in public literature, the methodologies employed for closely related N-substituted succinimides and maleimides offer a clear blueprint for how such an investigation would be conducted. These studies typically utilize quantum mechanical methods, such as Density Functional Theory (DFT), to map out reaction pathways, identify transition states, and calculate activation energies.

A pertinent example of this approach is the computational investigation of thiol-Michael addition reactions to N-substituted maleimides, which share the same core succinimide ring structure. acs.orgnih.gov Such studies have successfully elucidated the factors governing the selectivity and kinetics of these reactions. acs.orgnih.gov For instance, high-level computational methods like CBS-QB3 have been used to determine the energetics of base-initiated versus radical-mediated thiol additions. nih.gov These calculations reveal the potential energy surface of the reaction, highlighting the most favorable pathways.

In a hypothetical computational study on the formation of this compound from succinic anhydride (B1165640) and 1-amino-2-propanol, DFT calculations would be employed to model the key steps:

Nucleophilic attack: The initial step involves the attack of the amino group of 1-amino-2-propanol on one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and the formation of a tetrahedral intermediate.

Proton transfer: Subsequent proton transfers would be modeled to yield the intermediate amic acid.

Cyclization and Dehydration: The final ring-closure involves an intramolecular nucleophilic attack of the amide nitrogen on the remaining carboxylic acid carbonyl group, followed by the elimination of a water molecule to form the dione (B5365651) ring.

For each step, computational chemistry allows for the precise calculation of the Gibbs free energy of reactants, intermediates, transition states, and products. The difference in energy between the reactants and the transition state defines the activation energy (ΔG‡), which is crucial for understanding the reaction kinetics.

Table 3.4.1: Illustrative Calculated Energetic Data for a Reaction Step

This table presents hypothetical data based on typical values found in computational studies of related succinimide reactions to illustrate the type of information generated.

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| R | Reactants (e.g., Amic acid intermediate) | 0.0 |

| TS | Transition State for Cyclization | +25.4 |

| P | Product (e.g., Pyrrolidine-2,5-dione) | -5.8 |

Computational models also provide insights into the electronic properties of the molecule. tandfonline.com For instance, the calculation of the Molecular Electrostatic Potential (MEP) map for this compound would reveal the electron-rich and electron-poor regions of the molecule. The carbonyl oxygens would be identified as regions of high negative potential (nucleophilic sites), while the carbonyl carbons and the protons on the propyl chain's hydroxyl group would be areas of positive potential (electrophilic sites). This information is invaluable for predicting how the molecule will interact with other reagents or biological targets. tandfonline.com

Similarly, Frontier Molecular Orbital (FMO) theory, through the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, can predict the reactivity of the compound. tandfonline.com The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. These computational approaches are essential for rationalizing experimentally observed reaction outcomes and for designing new synthetic routes or more stable derivatives. nih.govtandfonline.com

Advanced Spectroscopic and Structural Elucidation Techniques for 1 2 Hydroxypropyl Pyrrolidine 2,5 Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione, which contains a stereocenter at the C2 position of the propyl group, NMR is crucial for establishing the connectivity and providing insights into the stereochemical arrangement. The analysis of proton (¹H) and carbon-13 (¹³C) NMR spectra, including chemical shifts (δ), coupling constants (J), and signal multiplicities, allows for the complete assignment of all atoms in the molecule.

While 1D NMR provides fundamental information, 2D NMR techniques are essential for unambiguously assigning complex structures by revealing correlations between different nuclei. youtube.com

COSY (COrrelation SpectroscopY): This proton-detected 2D experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting the proton on the hydroxyl-bearing carbon (CH-OH) with the adjacent methyl (CH₃) and methylene (B1212753) (CH₂) protons of the propyl side chain. It would also confirm the connectivity within the pyrrolidine (B122466) ring by showing correlations between the two methylene groups (C3-H₂ and C4-H₂).

HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates proton signals directly with the carbon atoms to which they are attached (¹J coupling). sdsu.edu It is incredibly powerful for assigning carbon signals. An HSQC spectrum would show a cross-peak for each unique C-H bond, for instance, linking the methyl protons to the methyl carbon, the methine proton to the CH-OH carbon, and the various methylene protons to their respective carbon atoms in both the side chain and the ring.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J or ³J). sdsu.edu This is critical for piecing together the molecular skeleton. For the target molecule, HMBC would show correlations from the methyl protons (CH₃) to the methine carbon (CH-OH) and the methylene carbon of the side chain. Crucially, it would also show correlations from the methylene protons of the propyl chain to the nitrogen-bound carbon (C1') and the imide carbonyl carbons (C2 and C5), confirming the attachment of the side chain to the nitrogen atom of the pyrrolidine-2,5-dione ring.

A hypothetical table of expected NMR correlations is presented below.

| Proton (¹H) Signal | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) |

| CH₃ (propyl) | CH-OH | C (methyl) | CH-OH, CH₂ (side chain) |

| CH₂ (side chain) | CH-OH | C (methylene, side chain) | N-C (ring), C=O |

| CH-OH (propyl) | CH₃, CH₂, OH | C (methine) | CH₃, N-C (ring) |

| OH | CH-OH | - | CH-OH, CH₂ (side chain) |

| CH₂ (ring, C3/C4) | CH₂ (ring, C4/C3) | C (ring, C3/C4) | C=O |

Polymorphism is the ability of a solid compound to exist in more than one crystal form or arrangement. Different polymorphs can have distinct physical properties. While solution NMR averages out structural information, solid-state NMR (ssNMR) provides information on the molecule's structure and environment in the solid state. Although specific solid-state NMR studies on this compound are not prominent in the literature, this technique is a powerful tool for polymorphic analysis. researchgate.net By analyzing the differences in chemical shifts and relaxation times, ssNMR can distinguish between different polymorphic forms and provide insight into the molecular packing and intermolecular interactions within the crystal lattice.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

X-ray crystallography is the gold standard for the unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry. soton.ac.uk By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, revealing the precise positions of atoms in space, as well as bond lengths and angles. nih.gov

A single-crystal X-ray diffraction (SCXRD) analysis provides the definitive solid-state structure of this compound. While crystallographic data for the exact target molecule is not publicly available, data for the closely related analog, 1-(2-hydroxyethyl)pyrrolidine-2,5-dione , provides significant insight into the expected structural features of the pyrrolidine-2,5-dione core and its interactions. nih.gov

Below are representative crystallographic data and selected geometric parameters based on the analog 1-(2-hydroxyethyl)pyrrolidine-2,5-dione. nih.gov

Table 4.2.1.A: Representative Crystal Data

| Parameter | Value (for 1-(2-hydroxyethyl)pyrrolidine-2,5-dione) nih.gov |

|---|---|

| Chemical Formula | C₆H₇NO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.734 |

| b (Å) | 9.701 |

| c (Å) | 17.673 |

| β (°) | 96.660 |

| Volume (ų) | 1317.0 |

Table 4.2.1.B: Selected Bond Lengths and Angles

| Bond/Angle | Expected Value Range (Å or °) |

|---|---|

| C=O (imide) | 1.20 - 1.22 |

| C-N (imide) | 1.38 - 1.41 |

| C-C (ring) | 1.50 - 1.53 |

| C-O (hydroxyl) | 1.41 - 1.43 |

| N-C-C (angle) | 111 - 113 |

Co-crystallization is a technique where two or more different molecules are crystallized together to form a single, structurally homogeneous crystal. This method is particularly valuable for studying non-covalent interactions between an active molecule and other compounds, known as co-formers. nih.gov Co-crystals can be designed to improve physical properties such as solubility or stability. In a biological context, co-crystallization with a target receptor or enzyme can provide a snapshot of the binding interactions at an atomic level. Currently, there are no specific co-crystallization studies reported in the surveyed literature for this compound.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Hydrogen Bonding

Vibrational spectroscopy, which includes both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. americanpharmaceuticalreview.com These methods are excellent for identifying functional groups, as each group has characteristic vibrational frequencies (stretching, bending) that act as a molecular fingerprint.

For this compound, the key functional groups are the imide (dione), the hydroxyl group (alcohol), and the aliphatic C-H bonds.

Imide Group (C=O): The pyrrolidine-2,5-dione ring contains two carbonyl groups. These typically give rise to two distinct and strong absorption bands in the IR spectrum due to symmetric and asymmetric stretching vibrations. For related succinimide (B58015) structures, these bands are often observed in the range of 1700-1800 cm⁻¹. researchgate.net

Hydroxyl Group (O-H): The O-H stretching vibration is highly sensitive to hydrogen bonding. A "free" (non-hydrogen-bonded) hydroxyl group typically shows a sharp absorption band around 3600-3650 cm⁻¹. However, in the condensed phase, the hydroxyl group of this compound is expected to participate in intermolecular hydrogen bonding (e.g., with the carbonyl oxygens), resulting in a broad and strong absorption band shifted to a lower frequency, typically in the 3200-3500 cm⁻¹ region. mdpi.com

C-H Bonds: Aliphatic C-H stretching vibrations from the propyl side chain and the pyrrolidine ring are expected to appear in the 2850-3000 cm⁻¹ region.

Table 4.3.1: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching (H-bonded) | 3200 - 3500 | Strong, Broad |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium to Strong |

| C=O (Imide) | Asymmetric Stretching | ~1770 - 1800 | Strong |

| C=O (Imide) | Symmetric Stretching | ~1700 - 1730 | Strong |

| C-N (Imide) | Stretching | 1350 - 1450 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Insights and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique in the structural elucidation and quality control of pharmaceutical compounds, including impurities like this compound. This advanced analytical method provides highly accurate mass measurements, enabling the determination of elemental compositions and offering profound insights into molecular structure through fragmentation analysis. For this compound, also identified as N-(2-Hydroxyethyl)succinimide, HRMS is critical for confirming its identity, elucidating its formation pathways, and ensuring the purity of active pharmaceutical ingredients (APIs) it may be associated with.

Mechanistic Insights through Fragmentation Analysis

While specific, detailed fragmentation studies for this compound are not widely available in public literature, its structure allows for the prediction of likely fragmentation pathways under mass spectrometric conditions. The molecule, with a molecular formula of C6H9NO3 and a monoisotopic mass of 143.05824 Da, contains several key functional groups that dictate its fragmentation behavior: a succinimide ring, an N-substituted hydroxyethyl (B10761427) side chain, and two carbonyl groups.

Upon ionization, typically forming a protonated molecule [M+H]⁺ in electrospray ionization (ESI), the molecule would have an exact mass of 144.0655. Tandem mass spectrometry (MS/MS) experiments on this precursor ion would induce fragmentation at the most labile bonds. General principles of fragmentation for similar structures, such as peptoids and other N-substituted imides, suggest that the most likely cleavage points would be the C-N bond of the side chain and within the succinimide ring itself. nih.govnih.govresearchgate.net

Key fragmentation mechanisms can be proposed:

Loss of the Hydroxyethyl Side Chain: A primary fragmentation pathway would likely involve the cleavage of the N-CH2 bond, leading to the formation of a protonated succinimide ion (m/z 100.0393) and a neutral loss of hydroxyethylene (44.0262 Da).

Side Chain Fragmentation: The hydroxyethyl side chain itself can undergo fragmentation, such as the characteristic loss of water (H2O, 18.0106 Da) from the protonated molecule, yielding a fragment ion at m/z 126.0549. Another possibility is the loss of formaldehyde (B43269) (CH2O, 30.0106 Da) via a McLafferty-type rearrangement, resulting in an ion at m/z 114.0448.

Ring Opening and Fragmentation: The succinimide ring can undergo cleavage, a common pathway for cyclic imides. This could involve the loss of carbon monoxide (CO, 27.9949 Da) or other small neutral molecules from the ring structure, leading to a variety of smaller fragment ions.

The precise fragmentation pattern and the relative abundance of these fragment ions provide a unique fingerprint for the molecule, allowing for its unambiguous identification even in complex mixtures.

Table 1: Predicted HRMS Fragmentation Data for this compound [M+H]⁺

| Proposed Fragment Ion | Molecular Formula | Calculated m/z | Proposed Neutral Loss |

| [M+H]⁺ | C6H10NO3⁺ | 144.0655 | - |

| [M+H - H2O]⁺ | C6H8NO2⁺ | 126.0549 | H2O |

| [M+H - CH2O]⁺ | C5H6NO2⁺ | 114.0448 | CH2O |

| [Succinimide+H]⁺ | C4H6NO2⁺ | 100.0393 | C2H4O |

This table is based on theoretical fragmentation pathways and calculated exact masses.

Purity Assessment

In the pharmaceutical industry, controlling impurities is a critical aspect of drug development and manufacturing to ensure safety and efficacy. This compound is recognized as a process-related impurity of the multiple sclerosis drug Diroximel. veeprho.comambeed.comcymitquimica.comcymitquimica.com As such, highly sensitive and specific analytical methods are required to detect and quantify its presence at very low levels.

HRMS, often coupled with liquid chromatography (LC-HRMS), is an ideal technique for this purpose. thermofisher.com The high resolution of the mass analyzer allows for the separation of the impurity signal from the much more abundant API signal, even if their nominal masses are similar. The high mass accuracy ensures confident identification of the impurity based on its elemental composition.

The availability of this compound as a highly characterized reference material, which complies with stringent regulatory standards, is essential for these analytical applications. veeprho.com These reference standards are used to develop and validate analytical methods for quality control (QC) applications in the context of Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA). ambeed.com The purity of these standards themselves is confirmed using a suite of analytical techniques, with HRMS providing definitive structural confirmation and mass balance. Commercial suppliers often provide a Certificate of Analysis (COA) with this reference material, which would include detailed analytical data, although this specific data is not typically made public. ambeed.comlgcstandards.com

Table 2: Analytical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Synonyms | N-(2-Hydroxyethyl)succinimide, Diroximel Impurity A | ambeed.comcymitquimica.compharmaffiliates.com |

| CAS Number | 18190-44-8 | lgcstandards.compharmaffiliates.comchemsrc.com |

| Molecular Formula | C6H9NO3 | cymitquimica.compharmaffiliates.com |

| Molecular Weight | 143.14 g/mol | cymitquimica.compharmaffiliates.com |

| Purity Specification | >98.0% (Typical for reference standards) | cymitquimica.compharmaffiliates.com |

| Appearance | White to Light yellow powder/crystal | cymitquimica.compharmaffiliates.com |

Exploration of Biological Activities and Underlying Mechanisms of 1 2 Hydroxypropyl Pyrrolidine 2,5 Dione in Vitro and Preclinical Studies

Evaluation of Specific Enzyme Modulation Potentials (e.g., hydrolases, transferases)

Derivatives of the pyrrolidine-2,5-dione scaffold have been identified as potent modulators of several key enzymes. These compounds have shown significant inhibitory activity against enzymes involved in inflammation and cancer.

For instance, certain N-substituted pyrrolidine-2,5-dione derivatives have been evaluated as multitarget anti-inflammatory agents, demonstrating inhibition of cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) nih.gov. One compound, in particular, emerged as a highly potent and selective inhibitor of COX-2, with an IC50 value of 0.98 µM and a selectivity index of 31.5 nih.gov.

In the context of cancer therapy, novel pyrrolidine-2,5-dione-based compounds have been synthesized and tested for their ability to inhibit enzymes crucial for steroid biosynthesis. Studies have shown good inhibition against human placental aromatase (AR) and rat testicular 17 alpha-hydroxylase/17,20-lyase (P450(17)α) nih.gov. For example, 1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione showed an IC50 value of 23.8 µM against aromatase, comparable to the known inhibitor Aminoglutethimide nih.gov. The same compound displayed an IC50 of 18.5 µM against P450(17)α, equipotent to Ketoconazole nih.gov.

Furthermore, other derivatives have been investigated as inhibitors of α-glucosidase, an enzyme targeted in the management of type 2 diabetes mellitus nih.gov. While many pyrrolidine-2,5-dione derivatives showed moderate to poor inhibition, specific compounds demonstrated notable activity nih.gov.

Table 1: Enzyme Inhibition by Pyrrolidine-2,5-dione Derivatives

| Compound Class | Target Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| N-substituted pyrrolidine-2,5-dione (Compound 13e) | COX-2 | 0.98 | nih.gov |

| 1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione (Compound 3) | Aromatase (AR) | 23.8 | nih.gov |

| 1-octyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione (Compound 4) | Aromatase (AR) | 24.6 | nih.gov |

| 1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione (Compound 3) | P450(17)α | 18.5 | nih.gov |

| Pyrrolidine-2,5-dione derivative (Compound 11o) | α-Glucosidase | 28.3 | nih.gov |

Investigation of Receptor Binding Profiles (e.g., G-protein coupled receptors, nuclear receptors)

The pyrrolidine-2,5-dione nucleus is a key structural feature in ligands designed to target various receptors, particularly within the central nervous system. A series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives were synthesized and found to be potent ligands for the 5-HT1A receptor and the serotonin transporter protein (SERT), both crucial targets in the development of antidepressant agents nih.gov.

Similarly, research into dual-target ligands for potentially safer analgesics has utilized the pyrrolidine (B122466) scaffold. These studies aimed to create compounds with high affinity for both the μ-opioid receptor (MOR) and the dopamine D3 receptor (D3R) nih.gov. Certain substituted trans-(2S,4R)-pyrrolidine derivatives showed promise in achieving the desired binding profile nih.gov.

The dopamine D2 receptor has also been a target for pyrrolidine-based compounds. A derivative, cis-N-(1-Benzyl-2-methylpyrrolidine-3-yl)-5-iodo-2-methoxy-4-(methylamino)benzamide (IYM), demonstrated high affinity for dopamine D2 receptors with a Kd of 0.04 nM in rat striatal synaptosomal membranes, suggesting its potential as a radioligand for receptor mapping nih.gov.

Table 2: Receptor Binding Affinity of Pyrrolidine-2,5-dione Derivatives

| Compound Class | Target Receptor | Binding Affinity (K_d or K_i) | Reference |

|---|---|---|---|

| 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives | 5-HT1A Receptor & SERT | Potent ligands (specific values not detailed in abstract) | nih.gov |

| Substituted trans-(2S,4R)-pyrrolidine derivative (Compound 34) | Dopamine D3 Receptor (D3R) | K_i = 111 nM | nih.gov |

| Substituted trans-(2S,4R)-pyrrolidine derivative (Compound 34) | μ-Opioid Receptor (MOR) | K_i = 377 nM | nih.gov |

| IYM | Dopamine D2 Receptor | K_d = 0.04 nM | nih.gov |

Cellular Pathway Perturbation Studies in Model Systems (e.g., apoptosis, autophagy, signaling cascades)

Preclinical studies have shown that pyrrolidine-2,5-dione derivatives can significantly perturb cellular pathways, particularly those involved in cell death and survival. In cancer cell lines, these compounds have been shown to induce apoptosis (programmed cell death).

For example, two novel succinimide-maleimide derivatives demonstrated potent anticancer activity against MCF-7 breast cancer cells uobasrah.edu.iq. Further investigation revealed that their mechanism involved the induction of apoptosis. The late apoptosis ratio of MCF-7 cells treated with the IC50 value of one derivative was significantly higher (13.82%) compared to control cells uobasrah.edu.iq. These compounds were also found to increase the production of reactive oxygen species (ROS), a common mechanism for inducing apoptosis in cancer cells uobasrah.edu.iq.

Other studies on pyrrolidinedione–thiazolidinone hybrids in breast carcinoma cells confirmed their proapoptotic action nih.gov. These findings indicate that the pyrrolidine-2,5-dione scaffold can be a valuable component in the design of molecules that trigger apoptotic signaling cascades in neoplastic cells.

Antimicrobial Efficacy and Mechanisms in Pathogen Models (e.g., antibacterial, antifungal)

The pyrrolidine-2,5-dione scaffold is present in a variety of compounds exhibiting antimicrobial properties. Studies have evaluated their efficacy against both bacterial and fungal pathogens.

A series of novel succinimide-maleimide derivatives were tested for their antimicrobial activity, with several compounds showing good minimum inhibitory concentration (MIC) values against Gram-positive bacteria like Enterococcus faecalis and the fungus Candida albicans uobasrah.edu.iq. Specifically, compounds 5a and 5g showed potent activity against these microbes uobasrah.edu.iq.

Another study focused on pyrrolidine-2,5-dione derivatives fused to a dibenzobarrelene backbone nih.govscispace.comresearchgate.net. These compounds displayed moderate antimicrobial activities against a panel of selected bacterial and fungal species. The introduction of an azo functional group into the structure was found to increase the antibacterial activity, particularly against Staphylococcus aureus and Vibrio cholera strains nih.gov. This suggests that the azo function acts as a pharmacophore, enhancing the biological activity of the parent molecule scispace.comresearchgate.net. The pyrrolidine-2,3-dione scaffold has also been explored, showing promise as an antimicrobial adjuvant, particularly in combating bacterial biofilms of S. aureus nih.gov.

Table 3: Antimicrobial Activity of Pyrrolidine-2,5-dione Derivatives

| Compound Class/Number | Pathogen | MIC Value (µM or µg/mL) | Reference |

|---|---|---|---|

| Succinimide-maleimide derivative (5a) | Enterococcus faecalis | 0.25 µM | uobasrah.edu.iq |

| Succinimide-maleimide derivative (5g) | Enterococcus faecalis | 0.25 µM | uobasrah.edu.iq |

| Succinimide-maleimide derivative (5a) | Candida albicans | 0.125 µM | uobasrah.edu.iq |

| N-arylsuccinimid derivative (Compound 5) | Various bacteria & fungi | 32–128 µg/mL | nih.govscispace.comresearchgate.net |

| Azo derivative (Compound 8) | Various bacteria & fungi | 16–256 µg/mL | nih.govscispace.comresearchgate.net |

Antineoplastic Properties in Cancer Cell Lines and Mechanistic Approaches (e.g., cell cycle arrest, cytotoxicity pathways)

The antineoplastic potential of pyrrolidine-2,5-dione derivatives is one of the most extensively studied areas. These compounds have demonstrated cytotoxicity against a wide array of human cancer cell lines.

Novel succinimide-maleimide derivatives showed high potential against the MCF-7 breast cancer cell line, with IC50 values as low as 1.496 µM and 1.831 µM for compounds 5i and 5l, respectively uobasrah.edu.iq. The mechanism was linked to the induction of apoptosis and ROS production uobasrah.edu.iq. Similarly, a study on pyrrolidinedione–thiazolidinone hybrids found them to be active against multiple breast cancer cell lines, including MCF-7, MDA-MB-231, and T-47D, with IC50 values in the low micromolar range nih.gov.

The cytotoxic effects are not limited to breast cancer. Pyrrolidine compounds have been shown to reduce cell viability in DLD-1 colon cancer cells researchgate.net. Derivatives bearing a 3,4,5-trimethoxyphenyl moiety have also been synthesized and evaluated for their anticancer activity against human A549 lung epithelial cells mdpi.com. The incorporation of oxadiazolethione and aminotriazolethione rings into the molecular structure significantly enhanced this activity mdpi.com.

Table 4: Cytotoxicity of Pyrrolidine-2,5-dione Derivatives in Cancer Cell Lines

| Compound Class/Number | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Succinimide-maleimide derivative (5i) | MCF-7 (Breast) | 1.496 | uobasrah.edu.iq |

| Succinimide-maleimide derivative (5l) | MCF-7 (Breast) | 1.831 | uobasrah.edu.iq |

| Pyrrolidinedione–thiazolidinone hybrid (Les-6287) | MCF-7 (Breast) | 1.43 (48h) | nih.gov |

| Pyrrolidinedione–thiazolidinone hybrid (Les-6287) | MDA-MB-231 (Breast) | 1.37 (48h) | nih.gov |

| Pyrrolidinedione–thiazolidinone hybrid (Les-6287) | T-47D (Breast) | 1.74 (48h) | nih.gov |

| Pyrrolidine compound | MCF-7 (Breast) | 100 | researchgate.net |

Neurobiological Activity and Targets in Neuronal Cell Cultures (e.g., ion channel modulation, neurotransmitter interactions)

The pyrrolidine-2,5-dione scaffold is a cornerstone of many compounds with neurobiological activity, most notably as anticonvulsants nih.gov. Hybrid molecules that combine the pyrrolidine-2,5-dione frame with chemical features of clinically used antiepileptic drugs have been developed. These hybrids have shown a broad spectrum of protection in preclinical models of epilepsy nih.gov.

In vitro ligand binding studies have suggested that a likely molecular mechanism for their anticonvulsant action is the modulation of neuronal voltage-sensitive sodium and L-type calcium channels nih.gov. Ion channels are critical for a vast range of physiological processes, and their modulation is a key strategy in drug development for neurological disorders nih.gov. The ability of these compounds to interact with such fundamental components of neuronal signaling highlights their therapeutic potential.

Structure-Activity Relationship (SAR) Studies Derived from In Vitro Biological Data

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the pyrrolidine-2,5-dione scaffold. Research has shown that the biological activity of these derivatives is highly dependent on the nature and position of substituents on the core ring.

In the context of anticancer activity, the type of substituent on the side chain is important for inducing cytotoxicity and triggering apoptosis-signaling pathways uobasrah.edu.iq. For example, the presence of a withdrawing group like bromide was found to increase the potential activity of certain derivatives against MCF-7 cells uobasrah.edu.iq.

For antimicrobial agents, the addition of specific functional groups can enhance efficacy. The introduction of an azo function into a pyrrolidine-2,5-dione derivative fused to a dibenzobarrelene backbone led to an increase in antibacterial activity nih.gov.

In the development of enzyme inhibitors, the nature of the N-substituent and modifications at the 3-position of the pyrrolidine ring are critical. For aromatase and P450(17)α inhibitors, lipophilic N-substituents like cyclohexyl and octyl groups were found to be favorable for activity nih.gov. SAR studies on antimicrotubule agents derived from phenylahistin, which contains a didehydropiperazine-2,5-dione structure, also indicate that small modifications to the phenyl group can lead to more potent derivatives researchgate.net. These insights are vital for the rational design of new, more effective therapeutic agents based on the pyrrolidine-2,5-dione scaffold.

Applications of 1 2 Hydroxypropyl Pyrrolidine 2,5 Dione in Materials Science and Interdisciplinary Research

Role as a Monomer or Building Block in Polymer Synthesis

The pyrrolidine-2,5-dione scaffold is a valuable component in the synthesis of novel polymeric materials. nih.gov The presence of a reactive functional group, such as the hydroxyl group in 1-(2-hydroxypropyl)pyrrolidine-2,5-dione, allows it to act as a monomer or a key building block in polymerization reactions.

The synthesis of polymers from N-substituted succinimides can be achieved through various methods. beilstein-archives.orgmdpi.comresearchgate.netijcps.org For this compound, the hydroxyl group provides a reactive site for polymerization. For instance, it can undergo condensation polymerization with dicarboxylic acids or their derivatives to form polyesters. Alternatively, it can be converted into a more reactive species, such as a methacrylate (B99206) ester, which can then be subjected to radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) to create well-defined polymers. researchgate.netmdpi.com

The general approach for synthesizing N-substituted succinimides often involves the reaction of succinic anhydride (B1165640) with a primary amine. beilstein-archives.orgmdpi.comresearchgate.netijcps.org In the case of this compound, this would involve the reaction of succinic anhydride with 1-amino-2-propanol.

A related compound, 1-(2-oxopropyl)pyrrolidine-2,5-dione, is noted for its ability to conjugate with biomolecules and synthetic polymers, highlighting the reactivity of functionalized pyrrolidine-2,5-diones in polymer chemistry. nih.gov

The table below summarizes the potential properties of polymers derived from this compound based on the characteristics of related N-substituted succinimide (B58015) polymers.

| Property | Anticipated Characteristic | Rationale |

| Thermal Stability | Enhanced | The rigid succinimide ring contributes to a higher glass transition temperature. |

| Mechanical Strength | Increased | The cyclic imide structure can lead to stronger intermolecular interactions. |

| Hydrophilicity | Moderate to High | The presence of hydroxyl groups allows for hydrogen bonding with water. |

| Biocompatibility | Potential | The succinimide moiety is found in some biocompatible materials. |

| Functionalizability | High | The hydroxyl groups serve as reactive handles for further chemical modifications. |

This table presents anticipated properties based on the general characteristics of related polymers and requires experimental verification for polymers specifically derived from this compound.

Contributions to Supramolecular Chemistry and Self-Assembly

The pyrrolidine-2,5-dione ring system is known to participate in hydrogen bonding, a key interaction in supramolecular chemistry and self-assembly. researchgate.netnih.gov The carbonyl groups of the succinimide ring can act as hydrogen bond acceptors. In the case of unsubstituted or certain N-substituted succinimides, the N-H group can act as a hydrogen bond donor, leading to the formation of well-ordered structures in the solid state. researchgate.netnih.gov

For this compound, the hydroxyl group introduces an additional and strong hydrogen bond donor and acceptor site. This functionality can lead to the formation of more complex and robust supramolecular architectures, such as sheets, chains, or helical structures, through intermolecular hydrogen bonding. The interplay between the hydrogen bonding capabilities of the succinimide ring and the hydroxyl group could be exploited in the design of novel materials with specific organizational properties, a field known as crystal engineering. researchgate.net

Advanced Catalysis and Ligand Design with Pyrrolidine-2,5-dione Scaffolds

The pyrrolidine (B122466) ring is a privileged scaffold in asymmetric organocatalysis, and its derivatives are widely used as ligands in coordination chemistry. nih.govnih.gov Chiral pyrrolidine-based organocatalysts are highly effective in promoting a variety of enantioselective transformations. nih.govrsc.orgacs.org

While direct applications of this compound in catalysis are not documented, its structure suggests potential in this area. The pyrrolidine-2,5-dione backbone can serve as a rigid scaffold for the attachment of catalytically active groups. The hydroxyl group could be used to coordinate to a metal center, making the compound a potential ligand for transition metal catalysis. Furthermore, if the compound is synthesized in an enantiomerically pure form, it could be explored as a chiral ligand or organocatalyst for asymmetric synthesis.

The synthesis of a ligand based on 1-(2-aminoethyl)pyrrolidine-2,5-dione (B1524253) and its subsequent use in forming metal complexes has been reported, demonstrating the utility of the pyrrolidine-2,5-dione core in ligand design. researchgate.net

Applications in Analytical Chemistry (e.g., derivatization agents, stationary phases)

Derivatives of succinimide, particularly N-hydroxysuccinimide (NHS) esters, are extensively used as derivatization agents in analytical chemistry. nih.govnih.govresearchgate.netresearchgate.netd-nb.info These reagents are employed to label molecules containing primary and secondary amine groups, such as amino acids, peptides, and proteins, to enhance their detection in techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). nih.govnih.govresearchgate.netresearchgate.net The derivatization often improves the chromatographic behavior and ionization efficiency of the analytes.

Given this precedent, this compound could potentially be developed into a derivatization agent. The hydroxyl group could be modified to incorporate a chromophore, a fluorophore, or a permanently charged group to facilitate detection.

In the context of chromatography, materials based on succinimide have been explored for use as stationary phases. sielc.comresearchgate.netresearchgate.netbvsalud.orgnih.gov The polarity of the succinimide ring can offer unique selectivity for the separation of various analytes. A stationary phase functionalized with this compound could potentially exhibit mixed-mode chromatographic behavior, engaging in both hydrophilic and hydrophobic interactions, which would be beneficial for separating complex mixtures.

The table below outlines potential analytical applications of this compound.

| Application Area | Potential Role of this compound | Rationale |

| Derivatization Agent | As a precursor to a tagging reagent | The hydroxyl group can be functionalized to introduce a detectable label. |

| Stationary Phase in HPLC | As a functional monomer for stationary phase synthesis | The polar succinimide ring and hydroxyl group can provide unique chromatographic selectivity. |

| Chiral Separations | As a chiral selector | If synthesized in an enantiomerically pure form, it could be used to separate enantiomers. |

This table outlines potential applications that are plausible based on the chemistry of related compounds but require specific research for validation.

Future Research Directions and Emerging Paradigms for 1 2 Hydroxypropyl Pyrrolidine 2,5 Dione

Development of Novel Stereoselective Synthetic Pathways

The synthesis of pyrrolidine-2,5-dione derivatives is a critical area of research, as the method of synthesis dictates the accessibility, purity, and stereochemical outcome of the final compound. nih.gov The presence of a chiral center in 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione necessitates a focus on stereoselective synthesis to isolate and evaluate the biological activity of individual enantiomers (R- and S-isomers), as different stereoisomers can exhibit markedly different pharmacological and toxicological profiles. google.comresearchgate.net

Future research should move beyond classical methods to embrace more advanced and efficient synthetic strategies. Key directions include:

Asymmetric Organocatalysis : Utilizing small chiral organic molecules to catalyze reactions offers a greener and often more efficient alternative to metal-based catalysts. A self-assembled three-component system has been successfully used as an organocatalyst for the Michael addition reaction in the synthesis of related pyrrolidine-2,5-dione derivatives. nih.govebi.ac.uk This approach could be adapted to introduce the 2-hydroxypropyl group stereoselectively.

Enzymatic Reactions : Biocatalysis using enzymes like lipases or ketoreductases could provide high enantioselectivity in the formation of the chiral alcohol on the propyl side chain, either through kinetic resolution of a racemic mixture or by asymmetric synthesis.

Chiral Pool Synthesis : This strategy involves using readily available chiral starting materials. For instance, chiral amino alcohols could be used to construct the N-substituted side chain, ensuring a specific stereochemistry from the outset.

Multicomponent Reactions (MCRs) : MCRs are highly efficient, atom-economical processes where three or more reactants combine in a single step to form a complex product. nih.gov Developing an MCR for this compound could streamline its synthesis significantly.

| Synthetic Approach | Description | Potential Advantages for this compound | References |

| Asymmetric Organocatalysis | Use of small, chiral organic molecules to induce stereoselectivity in chemical reactions. | High enantioselectivity, mild reaction conditions, lower toxicity compared to metal catalysts. | nih.govebi.ac.uk |

| Stereoselective Cyclization | Cyclization of acyclic precursor molecules in a way that controls the formation of chiral centers. | Direct formation of the chiral pyrrolidine (B122466) ring with desired stereochemistry. | mdpi.com |

| Chiral Precursors | Starting the synthesis with a molecule that already contains the desired stereocenter. | Avoids the need for chiral separation or asymmetric induction in later steps. | mdpi.com |

| Multicomponent Reactions (MCRs) | One-pot reactions combining three or more starting materials. | Increased efficiency, reduced waste, rapid access to diverse derivatives. | nih.gov |

Integration with Artificial Intelligence and Machine Learning in Preclinical Drug Discovery

The traditional drug discovery process is notoriously long and expensive, with a high rate of failure. nih.gov Artificial intelligence (AI) and machine learning (ML) are transforming this paradigm by enabling faster and more accurate predictions. nih.govmdpi.com For this compound, integrating AI/ML offers numerous opportunities to accelerate its preclinical development.

Future research should leverage computational tools in the following ways:

Target Identification and Validation : AI algorithms can analyze vast biological datasets (genomics, proteomics, transcriptomics) to identify and validate novel biological targets for which this compound might have high affinity. nih.gov For example, the DeepDTnet model has shown high accuracy in predicting molecular targets. nih.gov

Virtual Screening and Hit Optimization : ML models, such as Support Vector Machines (SVM) and Random Forests (RF), can be trained on existing compound libraries to screen for molecules with desired activity. nih.gov These models can predict the activity of this compound against various targets and guide the design of more potent analogs. Docking simulations have already been used to support the selectivity of related compounds for targets like COX-2. nih.govebi.ac.uk

De Novo Drug Design : Generative AI models can design entirely new molecules with optimized properties from scratch. chemrxiv.org Such models could be used to generate novel derivatives of the pyrrolidine-2,5-dione scaffold that retain the key pharmacophore of the parent compound but have improved efficacy or pharmacokinetic profiles.

ADMET Prediction : Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate early on is crucial. AI models can predict these properties with increasing accuracy, helping to de-risk development and reduce the need for extensive animal testing. nih.gov

Exploration of Unconventional Biological Targets and Mechanisms

While the pyrrolidine-2,5-dione scaffold is known for certain biological activities, a comprehensive understanding of its full mechanistic profile is likely incomplete. Research on derivatives has revealed a multi-target engagement capability, suggesting that this compound may also interact with a range of biological targets beyond those initially anticipated. nih.govnih.gov

Future investigations should focus on:

Broad-Spectrum Profiling : Systematically screening the compound against large panels of receptors, enzymes, and ion channels to uncover novel interactions.

Pathway Analysis : Investigating downstream cellular effects to understand the compound's mechanism of action. For example, some derivatives have been found to modulate mediators like histamine, bradykinin, prostaglandin, and leukotriene. nih.govebi.ac.uk

Exploring Novel Therapeutic Areas : Based on identified targets, the compound could be repurposed for new indications. The known activities of its chemical class suggest potential applications in neurology, oncology, and immunology.

| Potential Biological Target Class | Specific Examples | Associated Therapeutic Area | References |

| Inflammatory Enzymes | Cyclooxygenase-1/2 (COX-1/2), 5-Lipoxygenase (5-LOX) | Inflammation, Pain | nih.govebi.ac.uk |

| Neurotransmitter Receptors/Transporters | 5-HT1A Receptor, Serotonin Transporter (SERT) | Depression, Anxiety | nih.gov |

| Immune Checkpoint Enzymes | Indoleamine 2,3-dioxygenase-1 (IDO1) | Oncology, Immunology | google.com |

| Other Enzymes | Tyrosinase | Dermatology (Hyperpigmentation) | researchgate.net |

| Ion Channels | Voltage-gated sodium and calcium channels | Epilepsy, Neuropathic Pain | researchgate.net |

Sustainable and Scalable Production Methods

For any compound to move from a laboratory curiosity to a viable therapeutic or industrial product, its synthesis must be both scalable and sustainable. Green chemistry principles are increasingly important in pharmaceutical manufacturing to reduce environmental impact and production costs.

Future research on the production of this compound should explore:

Flow Chemistry : Transitioning from traditional batch synthesis to continuous flow processes. Flow chemistry, often performed in microreactors, offers superior control over reaction parameters, improved safety, higher yields, and easier scalability. chemrxiv.org

Microwave-Assisted Synthesis : Using microwave irradiation instead of conventional heating can dramatically reduce reaction times, increase yields, and lower energy consumption. researchgate.net

Green Solvents : Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, supercritical fluids, or bio-based solvents.

Catalyst Recovery and Reuse : Developing methods for the efficient recovery and recycling of catalysts, particularly expensive or toxic metal-based ones, to improve the economic and environmental footprint of the synthesis.

Advanced Material Applications and Functionalization Strategies

Beyond its potential as a bioactive molecule, the chemical structure of this compound lends itself to applications in materials science. The presence of both a reactive succinimide (B58015) ring and a hydroxyl group provides two distinct handles for chemical modification and polymerization.

Emerging research directions in this area could include:

Polymer Synthesis : Using the compound as a functional monomer to create novel polymers. The hydroxyl group can be used for polyester (B1180765) or polyurethane synthesis, while the succinimide ring can be opened to create polyamide structures. These polymers could have tailored properties for biomedical applications.

Surface Functionalization : Grafting the molecule onto the surface of biomedical devices (e.g., implants, catheters) to improve biocompatibility, reduce fouling, or impart antimicrobial properties.

Hydrogel Formation : Incorporating the compound into hydrogel networks. The functional groups could serve as cross-linking points or as sites for conjugating other molecules, creating "smart" materials that respond to biological stimuli.

Drug Delivery Systems : Using the compound as a linker to attach drugs to a carrier, such as a nanoparticle or polymer. The succinimide group is particularly useful for conjugation with amine-containing molecules. This aligns with the use of related pyrrolidone-based polymers in creating amorphous solid dispersions to enhance drug solubility. sci-hub.se

Challenges and Opportunities in Translating Preclinical Findings for Therapeutic Development